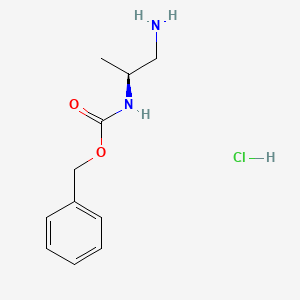

S-2-N-Cbz-Propane-1,2-diamine hydrochloride

描述

S-2-N-Cbz-Propane-1,2-diamine hydrochloride: is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a white crystalline powder that is soluble in water and is commonly used in medical and industrial research.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of S-2-N-Cbz-Propane-1,2-diamine hydrochloride typically involves the protection of the amine group followed by the introduction of the desired substituents. The process often starts with the protection of propane-1,2-diamine using a carbobenzyloxy (Cbz) group.

Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specialized equipment to control temperature, pressure, and reaction time .

化学反应分析

Types of Reactions: S-2-N-Cbz-Propane-1,2-diamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties for specific applications .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield corresponding amides or imines, while reduction reactions may produce primary amines .

科学研究应用

S-2-N-Cbz-Propane-1,2-diamine hydrochloride has diverse applications in scientific research due to its unique properties and versatility. It is used in drug development as a building block for synthesizing various pharmaceutical compounds. In chemistry, it serves as a reagent for studying reaction mechanisms and developing new synthetic methodologies. In biology and medicine, it is used for developing therapeutic agents and studying biological pathways. Additionally, it finds applications in the industrial sector for catalysis and material science.

作用机制

Comparison with Other Similar Compounds: S-2-N-Cbz-Propane-1,2-diamine hydrochloride is unique due to its specific chemical structure and properties. Similar compounds include (S)-2-N-Cbz-propane-1,2-diamine and other protected diamines. These compounds share similar protective groups but differ in their substituents and overall reactivity .

生物活性

S-2-N-Cbz-Propane-1,2-diamine hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential applications in drug development and protein design. This article explores its biological activity, synthesis methods, and relevant case studies.

- Chemical Formula : CHClNO

- Molecular Weight : 244.72 g/mol

- CAS Number : 850033-71-5

Biological Activity

This compound serves as a versatile building block in the synthesis of various biologically active compounds. Its primary biological activities include:

- Antimalarial Activity : The compound has been utilized in the synthesis of MMV693183, a promising candidate for treating uncomplicated malaria. The regioselective synthesis of this compound highlights the utility of this compound in developing effective antimalarial agents .

- Protein Design : It plays a role in the design of functional metalloenzymes, where its structure aids in understanding protein interactions and stability. Research indicates that derivatives of S-2-N-Cbz-Propane-1,2-diamine can induce structural changes in proteins that enhance their catalytic properties .

- Regioselectivity in Synthesis : The compound's ability to act as a protecting group in organic synthesis allows for high regioselectivity, which is crucial for producing complex molecules with specific biological activities .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Protection of Amines : The initial step often includes the protection of amines using carbobenzyloxy (Cbz) groups to prevent unwanted reactions during subsequent steps.

- Regioselective Reactions : Utilizing various solvents and bases, researchers have optimized conditions to achieve high yields of desired products while minimizing side reactions. For instance, polar protic solvents have been shown to enhance reaction efficiency significantly .

- Deprotection and Finalization : The final steps generally involve deprotecting the amines to yield the free diamine necessary for biological applications.

Case Study 1: Antimalarial Drug Development

In a study focused on MMV693183, researchers synthesized the compound through a series of reactions involving this compound. The synthesis involved protecting the amine group and subsequent acylation, leading to a compound with significant antimalarial activity. The study reported an overall yield of 61% for the final product after several optimization steps .

Case Study 2: Protein Engineering

Another study explored the use of this compound in designing zinc-finger proteins that exhibit hydrolytic activity. The introduction of this diamine into protein structures demonstrated enhanced stability and catalytic efficiency when coordinated with metal ions like Zn(II). This work underscores the importance of such compounds in advancing protein engineering techniques .

Summary Table of Biological Activities

属性

IUPAC Name |

benzyl N-[(2S)-1-aminopropan-2-yl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.ClH/c1-9(7-12)13-11(14)15-8-10-5-3-2-4-6-10;/h2-6,9H,7-8,12H2,1H3,(H,13,14);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTQGLCRZNBCNJH-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)NC(=O)OCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN)NC(=O)OCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30704266 | |

| Record name | Benzyl [(2S)-1-aminopropan-2-yl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850033-71-5 | |

| Record name | Benzyl [(2S)-1-aminopropan-2-yl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。